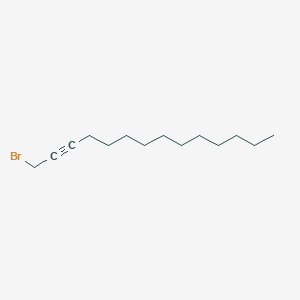
3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFP hydrochloride , is a chemical compound with the following structural formula:
CH3C(PhF)CH(NMe2)HCl
- The compound contains a ketone group (C=O) and a dimethylamino group (NMe₂) attached to a phenyl ring.
- It is a white crystalline solid, commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes::
Acylation of Fluorobenzene:
Reductive Amination:
- DFP hydrochloride is industrially produced using the acylation method due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: DFP hydrochloride can undergo oxidation reactions, converting the ketone group to a carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Notable for its potential as an antidepressant or analgesic.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- DFP hydrochloride’s mechanism of action is not fully elucidated.
- It likely interacts with neurotransmitter systems, affecting mood and pain perception.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9;/h3-5,8H,6-7H2,1-2H3;1H |
InChI Key |
XFPXXGOGWPHMPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)



![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)




